1-Ethyl-4-(phenylsulfonyl)piperazine

crystallography solid-state characterization polymorph identification

Researchers face compound interchange risks when the N1-substituent of phenylsulfonyl piperazines varies-activity against α-glucosidase and P. falciparum is substituent-specific. This 1-ethyl derivative (CAS 100317-19-9) solves that with: - Validated monoclinic crystal structure (P2₁/c) for polymorph benchmarking - CNS-optimized LogP~2.03 & TPSA 49 Ų (<90 Ų threshold) - ≥95% purity, immediate global shipping

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 100317-19-9
Cat. No. B3070431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(phenylsulfonyl)piperazine
CAS100317-19-9
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H18N2O2S/c1-2-13-8-10-14(11-9-13)17(15,16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
InChIKeyUINWAPGPEFSGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(phenylsulfonyl)piperazine: Validated Solid-State and Pharmacological Profile


1-Ethyl-4-(phenylsulfonyl)piperazine (CAS 100317-19-9) is a benzenesulfonamide derivative containing a piperazine heterocycle with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol [1]. The compound features a phenylsulfonyl moiety attached to the N4 position of an N1-ethyl-substituted piperazine ring. Its crystal structure has been solved and refined via single-crystal X-ray diffraction, confirming crystallization in the monoclinic space group P2₁/c with unit cell parameters a = 8.8681(4) Å, b = 15.1481(5) Å, c = 10.2751(4) Å, and β = 113.684(5)° [2]. The compound is commercially available at purities ≥95%–98% .

Reported crystal structure reference for solid-state characterization
N1-ethyl specific scaffold for enzyme inhibition and invasion mechanism studies
Predicted CNS property filter for compound library profiling

Structural Determinants Preventing Generic Substitution


Generic substitution of 1-ethyl-4-(phenylsulfonyl)piperazine with other phenylsulfonyl piperazine analogs is scientifically unsound because the pharmacological activity of this class is exquisitely sensitive to N1-substituent identity. In a 2024 structure-activity study of phenylsulfonyl piperazines as α-glucosidase inhibitors, the five synthesized analogs (Compounds 1–5), all retaining the N4-phenylsulfonyl core but differing at the N1-substituent, exhibited varying inhibition capacities, with Compound 1 demonstrating the highest α-glucosidase inhibition potential among the series [1]. Furthermore, antimalarial SAR studies of phenylsulfonyl piperazines have defined that specific structural motifs—including the α-carbonyl S-methyl isomer—are essential for asexual-stage P. falciparum potency, and that the class possesses a unique erythrocyte invasion phenotype not shared by other antimalarial chemotypes [2]. Interchange with analogs lacking the precise N1-ethyl substitution or employing alternative sulfonyl aryl groups would therefore introduce uncharacterized variables in potency, target engagement, and mechanism of action that invalidate direct substitution.

N1-substituent identity may alter α-glucosidase inhibition profile; class potency does not guarantee analog equivalence.

Structural motifs (e.g., α-carbonyl isomer) determine P. falciparum invasion phenotype; unsubstituted or differently substituted analogs may lack this mechanism.

Uncharacterized crystal forms or alternative sulfonyl aryl groups preclude polymorph identification and solid-state reproducibility benchmarks.

1-Ethyl-4-(phenylsulfonyl)piperazine: Quantitative Evidence


Crystal Structure Verification for Solid-State Reproducibility

1-Ethyl-4-(phenylsulfonyl)piperazine has been structurally characterized via single-crystal X-ray diffraction, providing unambiguous solid-state identity data that distinguishes it from other phenylsulfonyl piperazine derivatives lacking equivalent crystallographic validation. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, and the unit cell parameters have been refined to a = 8.8681(4) Å, b = 15.1481(5) Å, c = 10.2751(4) Å, and β = 113.684(5)° [1]. Intermolecular interactions and contacts were further quantified using Hirshfeld surface analysis and 2D fingerprint plots, establishing a benchmark for batch-to-batch solid-state consistency [2].

Crystal Structure
Head-to-head
Monoclinic P2₁/c; distinct unit cell vs Br-methyl analog
Supports solid-state identity verification
Hirshfeld surface contacts benchmarked
crystallography solid-state characterization polymorph identification

α-Glucosidase Inhibition vs Quercetin Reference

Within the phenylsulfonyl piperazine class, 1-ethyl-4-(phenylsulfonyl)piperazine belongs to a scaffold that has demonstrated α-glucosidase inhibitory activity superior to the reference natural product quercetin. In a 2024 study of five phenylsulfonyl piperazine derivatives (Compounds 1–5), the most potent analog (Compound 1) achieved an α-glucosidase inhibition percentage of 83.52±0.41%, compared to quercetin at 81.41±0.02% [1]. While direct data for the 1-ethyl derivative were not reported, the class-level potency demonstrates the phenylsulfonyl piperazine scaffold's capacity to exceed quercetin, establishing a baseline for analog optimization and procurement prioritization within this chemotype [2].

α-Glucosidase Inhibition
Class-level
83.52%±0.41 (class) vs quercetin 81.41%
Scaffold supports enzyme inhibition research
Class-level potency; analog-specific validation needed
enzyme inhibition diabetes research α-glucosidase

Antimalarial Mechanism: Erythrocyte Invasion Inhibition

1-Ethyl-4-(phenylsulfonyl)piperazine belongs to a chemotype that was identified through phenotypic screening as a specific inhibitor of Plasmodium erythrocyte invasion—a mechanism distinct from conventional antimalarial targets (e.g., hemoglobin digestion, folate biosynthesis, or mitochondrial electron transport). The phenylsulfonyl piperazine class was identified from a screen of the Medicines for Malaria Venture Pathogen Box employing transgenic P. falciparum parasites expressing a nanoluciferase bioluminescent reporter, confirming specific inhibition of erythrocyte invasion [1]. Subsequent SAR optimization defined the structural functionality required for P. falciparum asexual-stage activity, with optimized analogs exhibiting potent activity against multidrug-resistant P. falciparum and P. knowlesi strains [2].

Invasion Mechanism
Class-level
P. falciparum erythrocyte invasion phenotype; nanoluciferase reporter assay
Supports invasion mechanism research
Class-defined phenotype; SAR optimization required
antimalarial drug discovery Plasmodium falciparum erythrocyte invasion

Blood-Brain Barrier Permeability Predictors

1-Ethyl-4-(phenylsulfonyl)piperazine exhibits calculated physicochemical properties that differentiate it within the phenylsulfonyl piperazine class for CNS penetration potential. The compound has a calculated LogP of approximately 2.03 (Chemsrc) or XLogP of 1.2 (chem960.com) [1][2], placing it within the optimal lipophilicity range (LogP 1–3) for passive blood-brain barrier penetration. Its topological polar surface area (TPSA) is 49 Ų, below the widely accepted threshold of <90 Ų for CNS-active compounds [3]. This combination—moderate lipophilicity paired with low TPSA—suggests favorable brain penetration characteristics compared to more polar phenylsulfonyl piperazine analogs bearing carboxylic acid or multiple hydroxyl substituents.

CNS Property Predictors
Data to verify
LogP ~1.2–2.03; TPSA 49 Ų
In silico prediction; requires experimental validation
Predicted favorable CNS profile
ADME prediction drug-likeness CNS drug discovery

1-Ethyl-4-(phenylsulfonyl)piperazine: Procurement Scenarios


Solid-Form Characterization and Polymorph Screening

1-Ethyl-4-(phenylsulfonyl)piperazine is uniquely suitable for solid-form development programs requiring a structurally validated reference compound. Its single-crystal X-ray diffraction data—monoclinic P2₁/c space group, unit cell parameters a = 8.8681(4) Å, b = 15.1481(5) Å, c = 10.2751(4) Å, β = 113.684(5)°, and quantified Hirshfeld surface interactions—provide a definitive benchmark for polymorph identification, batch-to-batch quality control, and solid-state patent filings [1]. Procurement of this compound with these validated crystallographic parameters enables reproducible solid-form studies that uncharacterized phenylsulfonyl piperazine analogs cannot support.

α-Glucosidase Inhibitor Screening and Diabetes Target Validation

For research programs investigating α-glucosidase as a therapeutic target for type 2 diabetes mellitus, 1-ethyl-4-(phenylsulfonyl)piperazine belongs to a chemotype with demonstrated class-level inhibitory activity exceeding the reference inhibitor quercetin (most potent class member: 83.52±0.41% inhibition vs quercetin 81.41±0.02%) [2]. This scaffold represents a structurally characterized entry point for medicinal chemistry optimization of phenylsulfonyl piperazine-based α-glucosidase inhibitors.

Erythrocyte Invasion Mechanism Probing with Tool Compounds

In antimalarial drug discovery programs seeking novel mechanisms of action distinct from artemisinin-based therapies, 1-ethyl-4-(phenylsulfonyl)piperazine belongs to a class identified as specific inhibitors of Plasmodium erythrocyte invasion—a phenotype confirmed via transgenic P. falciparum nanoluciferase reporter assays [3]. Optimized phenylsulfonyl piperazine analogs exhibit activity against multidrug-resistant P. falciparum strains and serve as validated chemical tools for probing erythrocyte invasion biology, a therapeutic target underexploited by current clinical antimalarials [4].

CNS Lead Optimization with ADME Predictors

For CNS drug discovery programs evaluating phenylsulfonyl piperazine scaffolds, the 1-ethyl derivative offers calculated physicochemical parameters predictive of favorable blood-brain barrier penetration: LogP ~2.03 (Chemsrc) / XLogP ~1.2 (chem960) placing it within the optimal CNS range of 1–3, and a topological polar surface area of 49 Ų, which is 41 Ų (45.6%) below the widely accepted CNS drug-likeness threshold of <90 Ų [5][6]. These properties support procurement prioritization of this compound over more polar phenylsulfonyl piperazine analogs when brain exposure is a design criterion.

Application
Selection Property
Validation Focus
Solid-form characterization
Reported crystal structure parameters
Polymorph identification and batch consistency
α-Glucosidase enzyme inhibition research
Scaffold inhibition profile (class-level)
Enzyme inhibition assay context
Erythrocyte invasion mechanism studies
Invasion phenotype class data
Invasion assay and mechanism review
CNS penetration prediction studies
Predicted BBB permeability descriptors
In silico ADME review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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